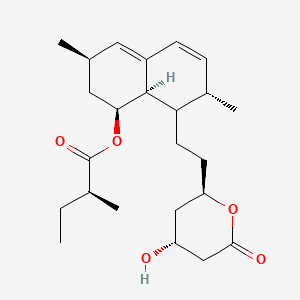
Cefpiramide(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefpiramide(1-) is the anionic form of cefpiramide, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it effective in treating severe infections caused by susceptible bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a multi-step chemical process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains that confer its unique antibacterial properties. The synthesis typically involves:
Acylation of 7-ACA: The starting material, 7-ACA, undergoes acylation with a side chain containing a tetrazole ring and a pyridone moiety.
Cyclization: The acylated intermediate is then cyclized to form the beta-lactam ring, which is crucial for its antibacterial activity.
Purification: The final product is purified through crystallization or chromatography to obtain cefpiramide in its pure form.
Industrial Production Methods
Industrial production of cefpiramide involves large-scale chemical synthesis using similar steps as described above but optimized for efficiency and yield. This includes the use of high-pressure reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Cefpiramide undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the inactivation of the antibiotic.
Oxidation: Oxidative reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring or the side chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
Hydrolysis: Leads to the formation of inactive penicilloic acid derivatives.
Oxidation: Produces oxidized derivatives with altered antibacterial properties.
Substitution: Results in various cefpiramide analogs with potentially different pharmacological profiles.
科学的研究の応用
Cefpiramide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam chemistry and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Investigated for its therapeutic potential in treating severe bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics
作用機序
Cefpiramide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The primary molecular targets include PBPs in both Gram-positive and Gram-negative bacteria .
類似化合物との比較
Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with similar activity but a different side chain structure.
Cefotaxime: Known for its effectiveness against Gram-negative bacteria but less stable against beta-lactamases.
Ceftazidime: Highly effective against Pseudomonas aeruginosa but with a different resistance profile.
Cefpiramide’s unique side chain structure provides enhanced stability and a broader spectrum of activity compared to these similar compounds .
特性
分子式 |
C25H23N8O7S2- |
|---|---|
分子量 |
611.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/p-1/t17-,18-,23-/m1/s1 |
InChIキー |
PWAUCHMQEXVFJR-PMAPCBKXSA-M |
異性体SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
正規SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)





![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)


![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)

![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)
